

# Fluanisone: A Technical Guide to its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Fluanisone is a typical antipsychotic drug belonging to the butyrophenone class of chemical compounds. It is primarily utilized for its sedative and neuroleptic properties. While it has been investigated for the management of schizophrenia and mania, its most common application is in veterinary medicine as a component of the injectable neuroleptanalgesic formulation Hypnorm, where it is combined with the potent opioid fentanyl.[1][2] This combination is widely used to induce sedation and analgesia in laboratory animals for short surgical procedures.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Fluanisone, with a focus on its mechanism of action and the associated signaling pathways.

# **Chemical Structure and Physicochemical Properties**

**Fluanisone**, with the IUPAC name 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one, is a synthetic compound with a well-defined chemical structure.[3] Its key chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of Fluanisone



| Identifier        | Value                                                               |
|-------------------|---------------------------------------------------------------------|
| IUPAC Name        | 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one |
| CAS Number        | 1480-19-9                                                           |
| Molecular Formula | C21H25FN2O2                                                         |
| Molecular Weight  | 356.44 g/mol                                                        |
| InChI Key         | IRYFCWPNDIUQOW-UHFFFAOYSA-N                                         |
| Canonical SMILES  | COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3<br>=CC=C(C=C3)F                   |

Table 2: Physicochemical Properties of Fluanisone

| Property         | Value                      |
|------------------|----------------------------|
| Melting Point    | 67.5-68.5 °C               |
| Boiling Point    | 511.8 °C at 760 mmHg       |
| Density          | 1.146 g/cm <sup>3</sup>    |
| Solubility       | Soluble in DMSO            |
| pKa (Predicted)  | Data not readily available |
| logP (Predicted) | Data not readily available |

Note: Experimental pKa and logP values for **Fluanisone** are not readily available in the cited literature. Various computational methods can be employed for their prediction.[4]

# **Pharmacological Properties**

The pharmacological effects of **Fluanisone** are primarily attributed to its antagonist activity at several key neurotransmitter receptors in the central nervous system.

#### **Mechanism of Action**



Fluanisone functions as an antagonist at the following receptors:

- Dopamine D2 Receptors: Blockade of D2 receptors in the mesolimbic and mesocortical pathways is a hallmark of typical antipsychotic drugs and is believed to be the primary mechanism for their therapeutic effects in psychosis.
- Serotonin 5-HT2A Receptors: Antagonism at 5-HT2A receptors is a characteristic of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against the negative symptoms of schizophrenia.
- Alpha-1 Adrenergic Receptors: Blockade of these receptors can lead to sedative effects and orthostatic hypotension.

Table 3: Pharmacodynamic Profile of Fluanisone

| Target Receptor             | Action     | Known Effects                                                     |
|-----------------------------|------------|-------------------------------------------------------------------|
| Dopamine D2 Receptor        | Antagonist | Antipsychotic, potential for extrapyramidal symptoms              |
| Serotonin 5-HT2A Receptor   | Antagonist | Potential for reduced extrapyramidal symptoms, anxiolytic effects |
| Alpha-1 Adrenergic Receptor | Antagonist | Sedation, hypotension                                             |

Note: Specific binding affinities (Ki values) for **Fluanisone** at these receptors are not consistently reported in publicly available literature.

# Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

Detailed pharmacokinetic data for **Fluanisone** as a single agent is limited in the available literature. Its oral bioavailability has been noted to be a potential limitation. When used in combination with fentanyl (Hypnorm), the formulation is typically administered via intramuscular or intraperitoneal injection in animal models, bypassing first-pass metabolism.



Information on the metabolism and excretion of **Fluanisone** is not extensively detailed in the reviewed sources. For a related compound, flunarizine, the main metabolic pathways in animal models include oxidative N-dealkylation and aromatic hydroxylation, with metabolites being excreted in urine and feces, and undergoing enterohepatic circulation. Similar pathways may be relevant for **Fluanisone**, but specific studies are required for confirmation.

## **Signaling Pathways**

The antagonist action of **Fluanisone** at its target receptors interrupts the downstream signaling cascades normally initiated by the endogenous ligands (dopamine, serotonin, and norepinephrine/epinephrine).

#### **Dopamine D2 Receptor Signaling Pathway**

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o alpha subunit. Activation of the D2 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking this receptor, **Fluanisone** prevents this inhibitory effect, thereby modulating the activity of cAMP-dependent protein kinases and downstream cellular responses.



Click to download full resolution via product page

Dopamine D2 Receptor Signaling Pathway Antagonism by **Fluanisone**.

#### **Serotonin 5-HT2A Receptor Signaling Pathway**



The 5-HT2A receptor is a GPCR that couples to the Gq/11 alpha subunit. Its activation by serotonin stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). **Fluanisone**'s antagonism of the 5-HT2A receptor blocks this signaling cascade.

Serotonin 5-HT2A Receptor Signaling Pathway Blockade by Fluanisone.

## **Alpha-1 Adrenergic Receptor Signaling Pathway**

Similar to the 5-HT2A receptor, alpha-1 adrenergic receptors are Gq/11-coupled GPCRs. Their activation by norepinephrine or epinephrine initiates the PLC-mediated signaling cascade, leading to the generation of IP3 and DAG, and subsequent increases in intracellular calcium and activation of PKC. **Fluanisone**'s antagonism at these receptors inhibits these downstream effects.



Click to download full resolution via product page

Alpha-1 Adrenergic Receptor Signaling Pathway Inhibition by **Fluanisone**.

## **Experimental Protocols**



Detailed, standardized experimental protocols for the synthesis and analysis of **Fluanisone** are not widely available in the public domain. However, based on general chemical principles and methods for similar compounds, the following outlines can be considered as a starting point for laboratory investigation.

### **General Synthesis Workflow**

The synthesis of **Fluanisone**, 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one, would likely involve the coupling of two key intermediates: a substituted butyrophenone and a substituted piperazine. A plausible synthetic workflow is outlined below.





Click to download full resolution via product page

#### General Synthetic Workflow for **Fluanisone**.

Note: This represents a generalized synthetic route. The specific reaction conditions, including temperature, reaction time, and purification methods, would require optimization.

# Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A general RP-HPLC method for the analysis of butyrophenones can be adapted for **Fluanisone**. The following protocol provides a starting point for method development.

Table 4: General RP-HPLC Method for Butyrophenone Analysis

| Parameter        | Description                                                                                                                   |
|------------------|-------------------------------------------------------------------------------------------------------------------------------|
| Column           | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)                                                                               |
| Mobile Phase     | A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) |
| Elution          | Isocratic or gradient, to be optimized                                                                                        |
| Flow Rate        | Typically 1.0 mL/min                                                                                                          |
| Detection        | UV spectrophotometry at a wavelength of maximum absorbance for Fluanisone (to be determined, likely around 245 nm)            |
| Injection Volume | 10-20 μL                                                                                                                      |
| Temperature      | Ambient or controlled (e.g., 25 °C)                                                                                           |

Method Development and Validation: This general method would require rigorous validation according to ICH guidelines, including assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.



#### Conclusion

Fluanisone is a pharmacologically active compound with a well-established role in veterinary anesthesia and potential applications in human neuropsychiatric disorders. Its mechanism of action as a multi-receptor antagonist, particularly at dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors, underpins its sedative and antipsychotic effects. While its fundamental chemical and pharmacological properties are known, this technical guide highlights the need for further research to fully characterize its quantitative physicochemical properties, receptor binding affinities, and detailed pharmacokinetic profile. The provided conceptual frameworks for its synthesis and analysis offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of Fluanisone and its derivatives.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Fluanisone | 1480-19-9 | Benchchem [benchchem.com]
- 2. Fentanyl/fluanisone Wikipedia [en.wikipedia.org]
- 3. Fluanisone Wikipedia [en.wikipedia.org]
- 4. optibrium.com [optibrium.com]
- To cite this document: BenchChem. [Fluanisone: A Technical Guide to its Chemical Structure and Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672854#chemical-structure-and-properties-of-fluanisone]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com